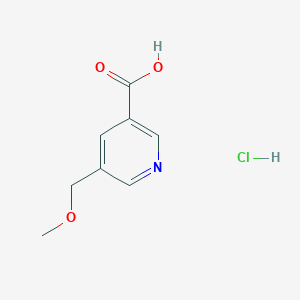
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955548-79-4 . It has a molecular weight of 203.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(methoxymethyl)nicotinic acid hydrochloride . The InChI code for the compound is 1S/C8H9NO3.ClH/c1-12-5-6-2-7 (8 (10)11)4-9-3-6;/h2-4H,5H2,1H3, (H,10,11);1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Electrochemical Reduction
Research on the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid has shown that various groups attached to the pyridine ring, including hydroxymethyl and methoxycarbonyl, can be reduced at a mercury cathode. This study provides insights into the electrochemical behaviors of substituted pyridines and their potential applications in synthesis and electrochemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthesis of Vitamin B6 Derivatives
Another significant application involves the synthesis of vitamin B6 derivatives. A study described the syntheses of various compounds related to vitamin B6, emphasizing the importance of pyridine derivatives in developing nutritional supplements and pharmaceutical agents (Tomita, Brooks, & Metzler, 1966).
Antimicrobial Activity
Pyridine derivatives, including those similar to "5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride", have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of new pyridine derivatives highlighted their potential as leads for developing new antimicrobial agents, showcasing the versatility of pyridine derivatives in pharmacology (Patel, Agravat, & Shaikh, 2011).
Organic Synthesis and Catalysis
Research has also been conducted on the use of pyridine derivatives in organic synthesis and catalysis. For example, a study on Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters highlighted the role of carboxylic acids as traceless activators in synthesizing substituted pyridines, which are crucial intermediates in various synthetic routes (Neely & Rovis, 2014).
Photochemical Modifications
Moreover, studies on the photochemical modification of pyridinecarboxylates in methanol revealed insights into methylation and methoxylation pathways, further expanding the synthetic utility of pyridine derivatives in creating complex molecules through photochemical reactions (Sugiyama et al., 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(methoxymethyl)pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-7(8(10)11)4-9-3-6;/h2-4H,5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGRCZUZDEAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
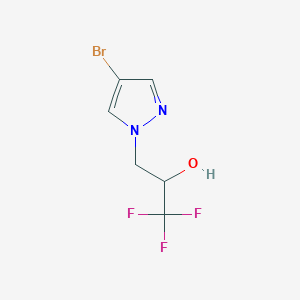
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)
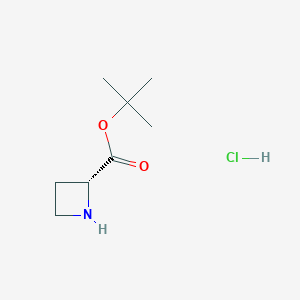

![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/no-structure.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)
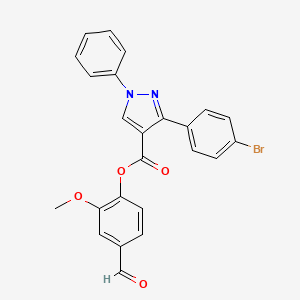
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2954327.png)

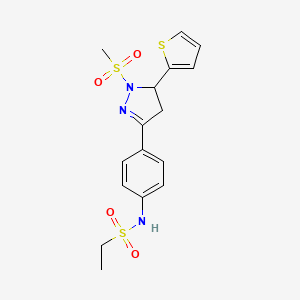
![3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2954332.png)
